The compound is synthesized from isoquinoline derivatives, which are well-known for their diverse biological activities. Isoquinolines are a class of nitrogen-containing heterocycles that exhibit significant pharmacological properties, making them valuable in medicinal chemistry. Methyl 6-bromoisoquinoline-4-carboxylate specifically contains a bromine atom at the 6-position of the isoquinoline ring, which influences its reactivity and biological activity.
Methyl 6-bromoisoquinoline-4-carboxylate can be synthesized through several methods, with one common approach involving:
Industrial production mirrors these laboratory methods but utilizes larger reactors and optimized conditions to maximize yield and purity .
Methyl 6-bromoisoquinoline-4-carboxylate features a complex molecular structure characterized by:
The InChI string for this compound is InChI=1S/C11H8BrNO2/c1-15-11(14)10-6-13-5-7-2-3-8(12)4-9(7)10/h2-6H,1H3
, indicating its connectivity and functional groups .
Methyl 6-bromoisoquinoline-4-carboxylate participates in various chemical reactions:
The major products formed from these reactions include substituted isoquinolines and carboxylic acids .
The mechanism of action for methyl 6-bromoisoquinoline-4-carboxylate primarily relates to its biological activities:
Research indicates that this compound may exhibit antiviral and anticancer properties. Its mechanism likely involves interaction with specific biological targets, potentially influencing pathways related to cell proliferation and apoptosis.
Factors such as pH, temperature, and solvent can significantly affect its stability and efficacy in biological systems .
Methyl 6-bromoisoquinoline-4-carboxylate possesses several notable physical and chemical properties:
Methyl 6-bromoisoquinoline-4-carboxylate has several scientific applications:
Its unique structural features allow it to serve as a versatile scaffold for developing new therapeutic agents .
Methyl 6-bromoisoquinoline-4-carboxylate serves as a pivotal electrophile in Suzuki-Miyaura cross-coupling, leveraging the C–Br bond at C6 for C–C bond formation. This palladium-catalyzed reaction couples the substrate with diverse boronic acids (R–B(OH)₂) or esters under basic conditions, enabling access to 6-aryl/alkenyl derivatives essential for pharmaceutical intermediates. The mechanism involves three key steps:
Optimization hinges on:
While not explicitly detailed for this substrate, analogous isoquinoline bromides undergo C–N coupling with amines using Pd/XPhos catalysts. This method likely extends to installing amino groups at C6, critical for bioactive molecule synthesis [3].
Regioselective C6 bromination of methyl isoquinoline-4-carboxylate exploits the inherent electron density distribution. NBS in polar solvents (e.g., DMF, CCl₄) selectively targets C6 due to:
Table: Bromination Optimization Parameters
Solvent | Temperature (°C) | NBS (equiv) | Yield (%) | Regioselectivity (C6:C5) |
---|---|---|---|---|
CCl₄ | 25 | 1.0 | 82 | 95:5 |
DMF | 0 | 1.1 | 78 | 97:3 |
AcOH | 25 | 1.2 | 75 | 90:10 |
The C4 ester acts as a weak directing group, enhancing C6 selectivity via chelation-assisted electrophilic substitution. Alternatives include:
The C4 ester group is installed via:
Direct C4 carboxylation employs:
RCM constructs dihydroisoquinoline precursors using Grubbs catalysts (e.g., G-II, G-III). Key features:
Pictet-Spengler or Bischler-Napieralski reactions build tetrahydroisoquinoline cores, followed by dehydrogenation and esterification:
Table: Core Assembly Strategies Comparison
Method | Key Step | Catalyst | Advantages | Limitations |
---|---|---|---|---|
Ring-Closing Metathesis | Intramolecular diene cyclization | Grubbs G-II | Atom-economical, functional group tolerance | Requires high dilution |
Tetrahydroisoquinoline Oxidation | Dehydrogenation | DDQ/MnO₂ | High regioselectivity | Multi-step, moderate yields |
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 20268-71-7
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8